molecular formula C20H15FN4O3 B11585489 (2E)-2-cyano-N-ethyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-ethyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11585489
M. Wt: 378.4 g/mol
InChI Key: UDDAXANTWIHUFN-ACCUITESSA-N
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Description

(2E)-2-cyano-N-ethyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyano group, an ethyl group, and a fluorophenoxy group attached to a pyrido[1,2-a]pyrimidin-4-one core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-ethyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the fluorophenoxy group. The final steps involve the addition of the cyano and ethyl groups to complete the compound. Common reagents used in these reactions include various halogenating agents, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-ethyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

(2E)-2-cyano-N-ethyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-ethyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit key enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-cyano-N-ethyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is unique due to its complex structure, which includes multiple functional groups and a fused ring system. This complexity allows for diverse chemical reactivity and potential biological activities, distinguishing it from simpler compounds like ethyl acetoacetate and ethyl 3-(furan-2-yl)propionate.

Properties

Molecular Formula

C20H15FN4O3

Molecular Weight

378.4 g/mol

IUPAC Name

(E)-2-cyano-N-ethyl-3-[2-(2-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C20H15FN4O3/c1-2-23-18(26)13(12-22)11-14-19(28-16-8-4-3-7-15(16)21)24-17-9-5-6-10-25(17)20(14)27/h3-11H,2H2,1H3,(H,23,26)/b13-11+

InChI Key

UDDAXANTWIHUFN-ACCUITESSA-N

Isomeric SMILES

CCNC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC=C3F)/C#N

Canonical SMILES

CCNC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC=C3F)C#N

Origin of Product

United States

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